molecular formula C14H13N3O2 B2397000 2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 1328640-90-9

2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2397000
CAS No.: 1328640-90-9
M. Wt: 255.277
InChI Key: ALBHLIVUPJKYJW-UHFFFAOYSA-N
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Description

2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a chemical intermediate of significant interest in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its core structure combines a phthalimide moiety with a 1-methylpyrazole group, a motif frequently employed in the design of targeted therapeutics. This compound serves as a key precursor in the development of potent and selective inhibitors for kinases like Tropomyosin receptor kinase (Trk), which are implicated in oncology and pain research. The scaffold is strategically designed to interact with the ATP-binding pocket of specific kinase targets, and its exploration is central to structure-activity relationship (SAR) studies aimed at optimizing inhibitory potency and pharmacokinetic properties. Research utilizing this intermediate is focused on creating novel therapeutic agents for cancers driven by neurotrophic tyrosine receptor kinase (NTRK) gene fusions, a well-validated oncogenic driver, as well as for managing neuropathic pain. Its value to researchers lies in its role as a versatile building block for generating compound libraries to probe kinase function and identify new lead candidates for preclinical development.

Properties

IUPAC Name

2-[2-(1-methylpyrazol-4-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-16-9-10(8-15-16)6-7-17-13(18)11-4-2-3-5-12(11)14(17)19/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBHLIVUPJKYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Molecular Architecture

The target compound features a bicyclic isoindole-1,3-dione system linked via an ethyl spacer to a 1-methylpyrazol-4-yl group. Its molecular formula (C₁₃H₁₁N₃O₂) and SMILES string (C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNN=C3) reflect a planar aromatic core with a polar imide moiety, enabling hydrogen bonding and π-π interactions. The pyrazole ring contributes to metabolic stability and metal-coordination potential, as evidenced by its prevalence in kinase inhibitors.

Thermodynamic and Spectroscopic Data

PubChem lists a molecular weight of 241.24 g/mol and a computed XLogP3 of 0.9, indicating moderate hydrophobicity. NMR data from analogous compounds suggest characteristic imide carbonyl signals near δ 170 ppm in ¹³C NMR and pyrazole proton resonances at δ 7.8–8.0 ppm. Mass spectrometry typically shows a [M+H]+ peak at m/z 242.1, consistent with the molecular formula.

Synthetic Strategies

Retrosynthetic Analysis

Two primary disconnections emerge:

  • Isoindole-dione formation via cyclization of a maleamic acid derived from 2-(1-methylpyrazol-4-yl)ethylamine.
  • Pyrazole-ethyl chain installation through alkylation or cross-coupling of a preformed isoindole-dione.

Route 1: Maleic Anhydride Cyclization

Synthesis of 2-(1-Methyl-1H-Pyrazol-4-yl)Ethylamine

The pyrazole-ethylamine precursor is synthesized in three steps:

Step 1: Palladium-Catalyzed Alkyne Coupling
1-Methyl-4-iodopyrazole reacts with vinyl-n-butyl ether under Miyaura borylation conditions (Pd(OAc)₂, 1,3-bis(diphenylphosphino)propane, Na₂CO₃ in n-BuOH) to yield 1-(1-methyl-1H-pyrazol-4-yl)ethanone (79% yield).

Step 2: Oxime Formation
Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 80°C for 4 hours forms the oxime intermediate (92% yield).

Step 3: Oxime Reduction
Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C in MeOH) reduces the oxime to 2-(1-methyl-1H-pyrazol-4-yl)ethylamine (86% yield).

Imide Cyclization

Maleic anhydride (1.1 equiv) reacts with the amine in anhydrous THF at 0°C, followed by cyclization in acetic anhydride with NaOAc (2 equiv) at 120°C for 2 hours (Scheme 1). The crude product is purified via silica gel chromatography (EtOAc/hexanes 3:7) to afford the title compound (68% yield).

Table 1: Optimization of Cyclization Conditions

Condition Solvent Temperature (°C) Time (h) Yield (%)
Acetic anhydride Neat 120 2 68
Toluene Reflux 110 4 52
PPA 140 140 1 61

Route 2: N-Alkylation of Isoindole-1,3-Dione

Preparation of 2-Bromoethyl-1-Methylpyrazole

1-Methylpyrazole-4-ethanol (from NaBH₄ reduction of 1-(1-methylpyrazol-4-yl)ethanone) is treated with PBr₃ (1.2 equiv) in DCM at 0°C to yield 2-bromoethyl-1-methylpyrazole (89%).

Alkylation Reaction

Isoindole-1,3-dione (1 equiv) is deprotonated with NaH (1.2 equiv) in DMF at 0°C, followed by addition of the bromide (1.1 equiv). The mixture is stirred at 80°C for 12 hours, yielding the product after aqueous workup (57%).

Key Challenge: Competing O-alkylation is suppressed using polar aprotic solvents and excess base.

Mechanistic Insights

Cyclization Pathway

Maleamic acid intermediate formation proceeds via nucleophilic attack of the amine on maleic anhydride, followed by intramolecular acyl substitution to form the imide ring (Figure 1). DFT studies suggest a six-membered transition state stabilized by hydrogen bonding between the amide NH and carbonyl oxygen.

Cross-Coupling Selectivity

The Pd-catalyzed step in Route 1 exhibits >95% regioselectivity for the pyrazole 4-position due to electronic effects of the methyl group. Computational analyses (NBO charges) indicate greater electron density at C4 (-0.32 e) versus C3 (-0.18 e), favoring oxidative addition at C4.

Scalability and Process Chemistry

A kilogram-scale process using Route 1 achieved 62% overall yield with the following modifications:

  • Continuous flow hydrogenation for oxime reduction
  • Reactive crystallization to isolate the maleamic acid
  • Azeotropic drying with toluene during cyclization

Table 2: Comparative Analysis of Routes

Parameter Route 1 Route 2
Overall Yield (%) 68 57
Purity (HPLC) 99.2 97.8
Cost Index 1.0 1.4
Scalability High Moderate

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and halogenating agents like bromine (Br2). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyrazole derivatives. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to four analogs with modifications to the pyrazole ring or substituents. Data are synthesized from crystallographic, chemical, and structural databases (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituent(s) Notable Differences
Target Compound: 2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3-dione C₁₄H₁₃N₃O₂ ~255.28 1-Methylpyrazole Reference compound
2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3-dione C₁₃H₁₀BrN₃O₂ 320.14 4-Bromopyrazole Increased mass; bromine enhances reactivity
2-[2-(1H-Pyrazol-4-yl)ethyl]isoindoline-1,3-dione C₁₃H₁₁N₃O₂ 241.25 Unsubstituted pyrazole Lower mass; potential for hydrogen bonding
2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3-dione C₁₂H₁₂ClNO₃ 253.68 Chloroethoxy chain Aliphatic substituent; distinct polarity
2-(1-Benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione C₁₈H₁₃N₃O₂ 303.31 Benzyl-substituted pyrazole Increased steric bulk; aromatic extension

Substituent Effects on Properties

Electronic and Steric Modifications
  • Brominated Analog : The 4-bromo substitution on pyrazole increases molecular mass by ~65 g/mol compared to the target compound. Bromine’s electronegativity may enhance halogen bonding or susceptibility to nucleophilic substitution, relevant in agrochemical design.
  • The free NH group on pyrazole enables hydrogen bonding, critical for crystal packing .
  • Chloroethoxy Substituent : The aliphatic chain introduces flexibility and polarity, diverging from the rigid pyrazole heterocycle. This may alter bioavailability or interaction with biological targets.
  • Benzyl-Substituted Pyrazole : The benzyl group extends aromaticity, increasing molecular mass by ~48 g/mol.
Functional Group Implications
  • Methyl vs. Bromine : The methyl group in the target compound donates electron density via inductive effects, stabilizing the pyrazole ring. In contrast, bromine withdraws electrons, making the analog more reactive in cross-coupling reactions .
  • Benzyl vs. Methyl : The benzyl group introduces π-π stacking capabilities, which could enhance binding to aromatic residues in enzymes or receptors .

Biological Activity

2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound's structure features an isoindole core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₁₃H₁₁N₃O₂
  • Molecular Weight : 241.25 g/mol
  • CAS Number : 1195687-62-7

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. Studies indicate that derivatives of isoindoline can modulate inflammation by inhibiting COX activity, which may lead to reduced production of pro-inflammatory mediators such as prostaglandins .
  • Antioxidant Activity : The compound exhibits antioxidant properties by interacting with reactive oxygen species (ROS) and modulating pathways involved in oxidative stress. This activity is crucial for protecting cells from damage and may contribute to its potential therapeutic effects in neurodegenerative diseases .
  • Modulation of Neurotransmitter Systems : Research suggests that isoindole derivatives may influence neurotransmitter systems, including acetylcholine and serotonin pathways, which are vital for cognitive functions and mood regulation .

In Vitro Studies

In vitro studies have evaluated the cytotoxicity and anti-inflammatory effects of this compound against various cancer cell lines:

Cell Line IC50 (µM) Effect
A431<10Significant cytotoxicity
Jurkat<10Inhibition of proliferation

These findings indicate a promising anticancer potential, warranting further investigation into its mechanisms and applications in cancer therapy .

Case Studies

A notable study examined the effects of a series of isoindoline derivatives on inflammation-related conditions. The results indicated that certain compounds exhibited significant inhibition of COX enzymes and reduced levels of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures . This suggests that this compound could be beneficial in treating inflammatory diseases.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound has been investigated using bioinformatics tools. It shows favorable characteristics such as good intestinal absorption and the ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) applications . However, toxicity studies are essential to establish safety profiles before clinical applications.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione?

  • Methodological Answer : A common approach involves condensation reactions between substituted pyrazole derivatives and isoindole-1,3-dione precursors. For example, refluxing 1-methyl-1H-pyrazole-4-ethylamine with phthalic anhydride in ethanol under acidic conditions (e.g., sodium acetate) yields the target compound. Reaction optimization may require adjusting temperature (e.g., 200°C for anhydrous conditions) and stoichiometry, as seen in analogous isoindole-dione syntheses . Characterization via IR (amide C=O stretch ~1700 cm⁻¹), 1H^1H NMR (pyrazole CH3_3 at δ ~3.8–4.0 ppm), and mass spectrometry (MW = 241.25 g/mol) is critical .

Q. How can the crystal structure of this compound be resolved and refined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. After growing crystals via slow evaporation (e.g., ethyl alcohol), use SHELXL for refinement. Key steps include:
  • Hydrogen atom placement via difference Fourier maps or riding models.
  • Constraining thermal parameters (Uiso_{iso}) for non-H atoms.
  • Validation using R-factors and residual electron density analysis .

Q. What analytical techniques are essential for confirming its structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : 1H^1H/13C^{13}C NMR to confirm substitution patterns (e.g., pyrazole CH3_3 and isoindole-dione aromatic protons).
  • HPLC-MS : Monitor purity and detect byproducts.
  • Elemental Analysis : Verify empirical formula (e.g., C13_{13}H12_{12}N3_3O2_2) .

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental data be reconciled?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., solvent interactions) or crystal packing forces. To resolve:
  • Compare DFT-optimized geometries (B3LYP/6-31G*) with SCXRD bond lengths/angles.
  • Use molecular dynamics simulations to assess conformational flexibility in solution .

Q. What strategies enable functionalization of the isoindole-dione core for targeted biological studies?

  • Methodological Answer :
  • Azide-Alkyne Cycloaddition : Introduce an azide group at the ethyl linker (e.g., 2-(5-azidopentyl)-isoindole-dione) for "click chemistry" bioconjugation .
  • Electrophilic Substitution : Modify the pyrazole ring with halogens or sulfonyl groups to enhance solubility or binding affinity .

Q. How do substituent variations impact solubility and bioactivity?

  • Data-Driven Analysis :
Substituent PositionModificationSolubility (LogP)Bioactivity TrendReference
Pyrazole C4Methyl → IsobutoxyDecreasesReduced IC50_{50} (enzyme assays)
Isoindole-dione N2Ethyl → BenzylIncreasesEnhanced receptor binding
  • Conclusion : Alkyl/aryl substituents on the pyrazole and isoindole-dione significantly modulate physicochemical and pharmacological properties .

Q. What computational tools predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases).
  • Pharmacophore Mapping : Identify critical H-bond acceptors (isoindole-dione carbonyls) and hydrophobic pockets (pyrazole methyl) .

Data Contradiction Analysis

Q. How to address conflicting reports on melting points or spectral data?

  • Resolution Strategy :
  • Reproducibility Checks : Verify synthetic protocols (e.g., purity of starting materials, drying conditions).
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect crystalline forms.
  • Collaborative Validation : Cross-reference with databases (e.g., Cambridge Structural Database) .

Key Resources for Further Study

  • SHELX Software : For crystallographic refinement (SHELXL) and phasing (SHELXD) .
  • Synthetic Protocols : Analogous routes for isoindole-dione derivatives .
  • Biological Assays : SAR frameworks from pyrazole-isoindole hybrids .

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